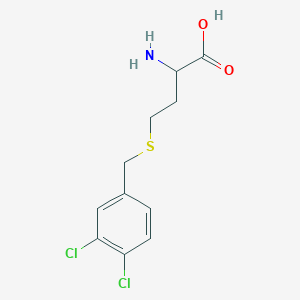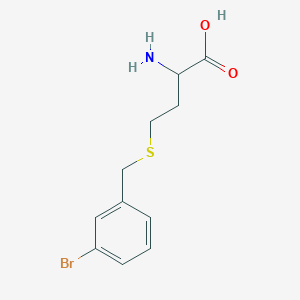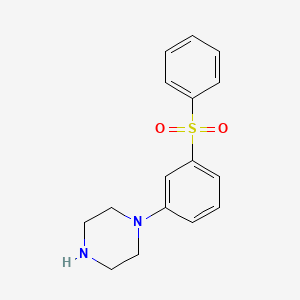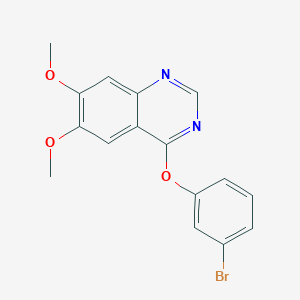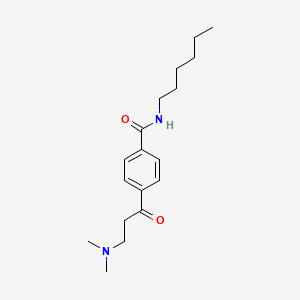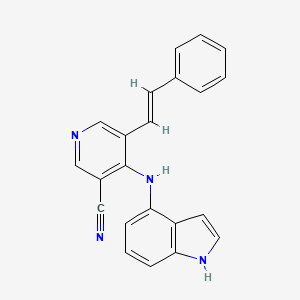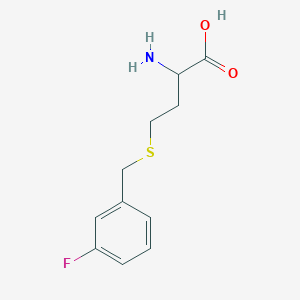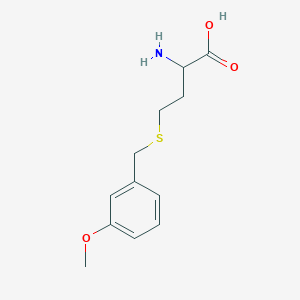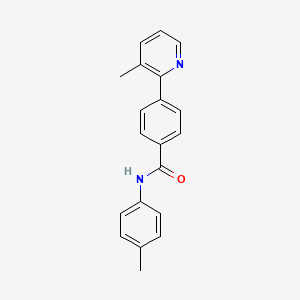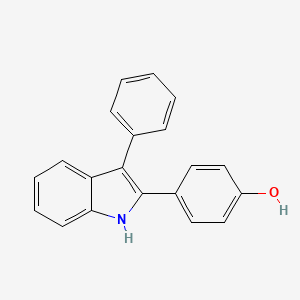
4-(3-phenyl-1H-indol-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-phenyl-1H-indol-2-yl)phenol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a phenol group attached to a 3-phenyl-1H-indole moiety, making it a molecule of interest in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-1H-indol-2-yl)phenol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring . For example, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality .
化学反応の分析
Types of Reactions
4-(3-phenyl-1H-indol-2-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
4-(3-phenyl-1H-indol-2-yl)phenol has several scientific research applications:
作用機序
The mechanism of action of 4-(3-phenyl-1H-indol-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the indole moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-phenyl-1H-indole: Lacks the phenol group, making it less reactive in certain chemical reactions.
4-(3-phenyl-1H-indol-2-yl)aniline: Contains an aniline group instead of a phenol group, leading to different chemical and biological properties.
4-(3-phenyl-1H-indol-2-yl)benzoic acid: Features a carboxylic acid group, which can participate in different types of reactions compared to the phenol group.
Uniqueness
4-(3-phenyl-1H-indol-2-yl)phenol is unique due to the presence of both the phenol and indole moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
特性
分子式 |
C20H15NO |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
4-(3-phenyl-1H-indol-2-yl)phenol |
InChI |
InChI=1S/C20H15NO/c22-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21-20/h1-13,21-22H |
InChIキー |
HRWBDGGFCFVAHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



